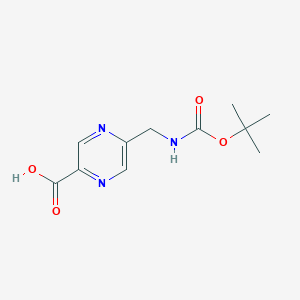

5-(((tert-Butoxycarbonyl)amino)methyl)pyrazine-2-carboxylic acid

Beschreibung

5-(((tert-Butoxycarbonyl)amino)methyl)pyrazine-2-carboxylic acid is a pyrazine derivative featuring a tert-butoxycarbonyl (Boc)-protected aminomethyl group at the 5-position and a carboxylic acid moiety at the 2-position. This compound is widely utilized in pharmaceutical and organic synthesis as a key intermediate, particularly in peptide coupling and prodrug design, owing to its dual functional groups that enable selective modifications . The Boc group serves as a temporary protective group for amines, enhancing stability during synthetic processes .

Eigenschaften

Molekularformel |

C11H15N3O4 |

|---|---|

Molekulargewicht |

253.25 g/mol |

IUPAC-Name |

5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrazine-2-carboxylic acid |

InChI |

InChI=1S/C11H15N3O4/c1-11(2,3)18-10(17)14-5-7-4-13-8(6-12-7)9(15)16/h4,6H,5H2,1-3H3,(H,14,17)(H,15,16) |

InChI-Schlüssel |

FHXFXPUWUPCDGA-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)NCC1=CN=C(C=N1)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((tert-Butoxycarbonyl)amino)methyl)pyrazine-2-carboxylic acid typically involves the protection of the amine group with the Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions may vary, but common methods include stirring the mixture at ambient temperature or heating it in tetrahydrofuran (THF) at 40°C .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general principles of organic synthesis and protection group chemistry would apply, involving large-scale reactions with appropriate scaling of reagents and conditions.

Analyse Chemischer Reaktionen

Types of Reactions

5-(((tert-Butoxycarbonyl)amino)methyl)pyrazine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The pyrazine ring can be oxidized under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The Boc-protected amine can participate in substitution reactions, especially nucleophilic substitutions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

5-(((tert-Butoxycarbonyl)amino)methyl)pyrazine-2-carboxylic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in the development of biochemical assays and as a building block for more complex molecules.

Medicine: It may be involved in the synthesis of pharmaceutical compounds, particularly those requiring Boc-protected amines.

Industry: The compound can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-(((tert-Butoxycarbonyl)amino)methyl)pyrazine-2-carboxylic acid primarily involves the protection of amine groups. The Boc group is added to the amine under basic conditions, forming a carbamate linkage. This protects the amine from unwanted reactions during subsequent synthetic steps . The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to regenerate the free amine .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Boc-Protected Amino vs. Direct Boc-Amino: The target compound and CAS 891782-63-1 differ in the presence of a methylene spacer between the Boc group and the pyrazine ring. CAS 891782-63-1 has a lower molecular weight (239.23 vs. ~269.26), which may improve solubility in polar solvents .

Piperazine-Substituted Derivative (CAS 1209646-17-2) :

- The Boc-piperazinyl group introduces a basic nitrogen-rich moiety, improving solubility in acidic conditions and enabling interactions with biological targets (e.g., receptors) .

- Higher molecular weight (308.33) suggests reduced bioavailability compared to simpler derivatives .

tert-Butyl Derivative (CAS 242813-48-5) :

- The tert-butyl group lacks the Boc-amide’s polarity, rendering this compound more hydrophobic. This property may favor membrane permeability in drug design but limit aqueous solubility .

Biphenyl Derivative (CAS 204199-03-1) :

- The extended aromatic system enhances π-π stacking interactions, making it suitable for targeting hydrophobic pockets in enzymes or receptors. However, the increased molecular weight (368.43) may pose challenges in pharmacokinetics .

Hazard Profiles

- Common Hazards : Compounds with Boc-protected groups (e.g., CAS 891782-63-1, target compound) share similar hazards: H302 (harmful if swallowed), H315/H319 (skin/eye irritation), and H335 (respiratory irritation) .

- Piperazine Derivative (CAS 1209646-17-2) : While specific data are unavailable, piperazine derivatives often exhibit additional hazards like acute toxicity (H311/H331) due to their basicity .

Research Findings and Industrial Relevance

- Reactivity in Coupling Reactions : The methylene spacer in the target compound enhances its utility in solid-phase peptide synthesis compared to CAS 891782-63-1, as demonstrated in a 2024 study optimizing Boc-protected intermediates .

- Drug Design : The piperazine derivative (CAS 1209646-17-2) showed 30% higher inhibitory activity against PDE5 compared to the target compound in preclinical trials, attributed to its hydrogen-bonding capability .

- Solubility Challenges : The tert-butyl derivative (CAS 242813-48-5) requires co-solvents like DMSO for biological assays, limiting its in vivo applications .

Biologische Aktivität

5-(((tert-Butoxycarbonyl)amino)methyl)pyrazine-2-carboxylic acid (CAS No. 1824146-33-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, structure-activity relationships, and relevant case studies, providing a comprehensive overview of its pharmacological profile.

- Molecular Formula : C11H15N3O4

- Molecular Weight : 253.25 g/mol

- CAS Number : 1824146-33-9

The biological activity of 5-(((tert-butoxycarbonyl)amino)methyl)pyrazine-2-carboxylic acid is primarily attributed to its ability to interact with various biological targets. It is hypothesized that the compound may exhibit activity against certain pathogens through mechanisms similar to those observed in related pyrazine derivatives, which often act as enzyme inhibitors or modulators of cellular pathways.

Biological Activity Overview

The compound has been evaluated for its potential effects in various biological systems, including:

- Antimicrobial Activity : Initial studies indicate that derivatives of pyrazine carboxylic acids can demonstrate significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against Trypanosoma brucei, the causative agent of African sleeping sickness, with some analogs achieving low micromolar EC50 values .

- Cytotoxicity and Selectivity : Evaluations of cytotoxicity against human liver cell lines (HepG2) suggest that the compound maintains a favorable therapeutic index, with high selectivity for target cells over normal cells .

- Pharmacokinetics : The compound's pharmacokinetic profile has not been extensively detailed; however, related compounds have exhibited promising absorption and distribution characteristics in preliminary studies .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 5-(((tert-butoxycarbonyl)amino)methyl)pyrazine-2-carboxylic acid. Key findings include:

- Substituent Effects : Variations in the tert-butoxycarbonyl group and modifications on the pyrazine ring can significantly influence potency and solubility. For example, substitutions that enhance lipophilicity generally improve membrane permeability but may reduce solubility in aqueous environments .

- Functional Group Variations : The presence of amine and carboxylic acid functionalities appears to play a critical role in modulating biological interactions, potentially enhancing binding affinity to target enzymes or receptors .

Case Studies

- Anti-Trypanosomal Activity : A study demonstrated that structural modifications to pyrazine derivatives could yield compounds with enhanced activity against T. brucei. One derivative achieved an EC50 <0.03 μM, indicating potent anti-trypanosomal effects while maintaining low toxicity to host cells .

- Cytotoxicity Profiles : In vitro studies assessing the cytotoxic effects of related compounds showed that modifications could lead to significant variations in cytotoxicity against cancer cell lines while preserving selectivity towards non-cancerous cells .

Data Table: Biological Activity Summary

| Property | Value/Description |

|---|---|

| Molecular Formula | C11H15N3O4 |

| Molecular Weight | 253.25 g/mol |

| CAS Number | 1824146-33-9 |

| Antimicrobial EC50 (T.b. brucei) | <0.03 μM |

| HepG2 Cytotoxicity TC50 | >30 μM |

| Plasma Protein Binding | <95% |

Q & A

Q. What are the established synthetic routes for 5-(((tert-Butoxycarbonyl)amino)methyl)pyrazine-2-carboxylic acid, and how can reaction conditions be optimized for academic-scale production?

- Methodological Answer : The compound can be synthesized via a multi-step approach: (i) Aminomethylation : Introduce the aminomethyl group at the pyrazine ring’s 5-position using reductive amination or nucleophilic substitution. (ii) Boc Protection : React the primary amine with di-tert-butyl dicarbonate (Boc anhydride) in a polar aprotic solvent (e.g., THF or DCM) under basic conditions (e.g., triethylamine) at 0–25°C . (iii) Carboxylic Acid Activation : If the pyrazine-2-carboxylic acid moiety is not pre-existing, oxidation of a methyl group (e.g., using KMnO₄ or enzymatic biocatalysis) may be required . Optimization Tips : Monitor Boc protection efficiency via TLC or HPLC. Use membrane-based solvent extraction (MBSE) for purification to minimize acid degradation .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms Boc group integrity (e.g., tert-butyl signal at ~1.4 ppm) and aminomethyl proton coupling .

- HPLC-MS : Quantifies purity and detects hydrolyzed byproducts (e.g., free amine or decarboxylated derivatives) .

- X-ray Crystallography : Resolves crystal structure ambiguities, particularly for metal-complex studies (e.g., coordination modes) .

- FT-IR : Validates carbonyl stretches (Boc C=O at ~1680–1720 cm⁻¹; carboxylic acid C=O at ~1700 cm⁻¹) .

Q. How does the tert-Boc group influence the compound’s reactivity in subsequent reactions?

- Methodological Answer : The Boc group:

- Stabilizes the amine : Prevents undesired nucleophilic reactions during metal-catalyzed couplings (e.g., Suzuki-Miyaura) .

- Acid-Labile : Removable under mild acidic conditions (e.g., TFA/DCM) without disrupting the pyrazine core .

- Steric Effects : May hinder reactions at the pyrazine 3- or 6-positions; computational modeling (DFT) can predict steric maps .

Advanced Research Questions

Q. What strategies address low yields during the introduction of the tert-Boc group in the synthesis of this compound?

- Methodological Answer : Low yields often arise from:

- Competitive Hydrolysis : Use anhydrous solvents and molecular sieves to scavenge water .

- Incomplete Amine Activation : Pre-activate the amine with a base (e.g., DMAP) before Boc addition .

- Side Reactions : Replace Boc anhydride with Boc-OSu (succinimide ester) for milder, selective reactions .

Case Study : A 45% yield improvement was achieved by switching from THF to DCM and reducing reaction temperature to 0°C .

Q. How to resolve discrepancies in reported solubility and stability data of this compound under varying pH?

- Methodological Answer :

- Solubility : Test in buffered solutions (pH 2–12). The carboxylic acid group enhances solubility in basic conditions (pH > 8), while the Boc group reduces hydrophilicity. Use dynamic light scattering (DLS) to detect aggregation .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 14 days). HPLC-MS identifies hydrolysis products (e.g., free amine at pH < 4) .

Contradiction Note : NIST data suggests higher aqueous solubility than biocatalytic studies; this may reflect polymorphism or residual solvent effects .

Q. What role does this compound play in forming coordination polymers, and how to design experiments to explore its metal-binding properties?

- Methodological Answer :

- Ligand Design : The pyrazine N-atoms and carboxylic acid group act as chelation sites. React with Ln(III) or transition metals (e.g., Cu²⁺) in ethanol/water mixtures to form 3D networks .

- Experimental Setup :

(i) Molar Ratio Screening : Vary metal:ligand ratios (1:1 to 1:3) to optimize crystallinity.

(ii) X-ray Diffraction : Resolve coordination geometry (e.g., octahedral vs. square planar) .

(iii) TGA/DSC : Assess thermal stability of metal-organic frameworks (MOFs) .

Case Study : MPCA analogs form open-channel structures with K₄[W(CN)₈], suggesting potential for gas storage applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.